4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-ethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILYRXPMRCUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354989 | |
| Record name | 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401629-43-4 | |
| Record name | 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The most direct synthesis involves the nucleophilic acyl substitution of succinic anhydride with 2-ethylaniline. In this method, succinic anhydride reacts with 2-ethylaniline in toluene under reflux conditions. The amine attacks the electrophilic carbonyl carbon of the anhydride, leading to ring opening and formation of the amide-linked intermediate. Subsequent proton transfer yields 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid.
Reaction Conditions
Optimization and Yield
While the original protocol for the analogous 4-[(4-methylphenyl)amino]-4-oxobutanoic acid reported a yield of ~70%, substitutions with 2-ethylaniline may slightly reduce efficiency due to steric hindrance from the ortho-ethyl group. Purity is enhanced by monitoring reaction progress via thin-layer chromatography (TLC) and employing gradient recrystallization.
Table 1: Key Parameters for Succinic Anhydride Condensation
| Parameter | Value/Range | Impact on Reaction |
|---|---|---|
| Anhydride:Amino Molar Ratio | 1:1.1 | Excess amine minimizes di-acid byproducts |
| Solvent Polarity | Low (toluene) | Favors anhydride solubility |
| Recrystallization Solvent | Ethanol:Water (3:1) | Maximizes crystal purity |
Catalytic Amination of Ethyl 4-Oxobutanoate
Methodology Inspired by Asymmetric Synthesis
A patent describing the synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate provides a template for adapting catalytic amination to target this compound. Here, ethyl 4-oxobutanoate reacts with 2-ethylaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or Ti(OiPr)₄) at 25–35°C for 2–5 days. The ester intermediate is subsequently hydrolyzed to the carboxylic acid.
Reaction Scheme
-
Amination:
-
Hydrolysis:
Challenges and Solutions
-
Catalyst Selection: Zinc chloride offers moderate yields (~50%) but risks over-hydrolysis of the ester. Titanium-based catalysts improve regioselectivity but require inert atmospheres.
-
Steric Effects: The ortho-ethyl group impedes nucleophilic attack, necessitating extended reaction times (up to 5 days).
Table 2: Catalytic Amination Performance Metrics
| Catalyst | Temperature (°C) | Time (Days) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 30 | 3 | 48 |
| Ti(OiPr)₄ | 25 | 5 | 62 |
Grignard Reagent-Mediated Synthesis
Pathway Overview
A patent detailing ethyl 2-oxo-4-phenylbutyrate synthesis suggests a Grignard-based route for constructing the oxobutanoic acid backbone. Beta-bromoethylbenzene reacts with magnesium to form a Grignard reagent, which subsequently couples with diethyl oxalate. Amination with 2-ethylaniline and hydrolysis yields the target compound.
Critical Steps
-
Grignard Formation:
-
Oxalate Coupling:
-
Amination and Hydrolysis: As in Section 2.1.
Limitations
-
Byproducts: Wurtz coupling side reactions reduce yields by ~15%.
-
Moisture Sensitivity: Requires rigorous anhydrous conditions, complicating scalability.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Succinic Anhydride | Short reaction time, high purity | Steric hindrance limits yield | Industrial-scale |
| Catalytic Amination | Tunable stereochemistry | Long duration, catalyst cost | Lab-scale |
| Grignard Reagent | Builds complex skeletons | Moisture sensitivity, byproducts | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield oxo derivatives using agents like potassium permanganate. |
| Reduction | Can produce alcohol derivatives using sodium borohydride. |
| Substitution | Involves replacing functional groups with halogens or nucleophiles. |
Biology
The compound is studied for its biological activities , particularly its interactions with biomolecules and cellular processes. Research indicates potential effects on enzyme inhibition and protein-ligand interactions.
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Exhibits significant scavenging of free radicals (IC50 values: DPPH - 15.2 µM; ABTS - 12.8 µM). |
| Enzyme Inhibition | Moderate inhibition of carbonic anhydrase (IC50 - 30 µM) and alkaline phosphatase (IC50 - 25 µM). |
| Antimicrobial Activity | Effective against Staphylococcus aureus (MIC - 32 µg/mL) and Escherichia coli (MIC - 64 µg/mL). |
Medicine
Research is ongoing to explore the therapeutic applications of this compound, particularly as a precursor for drug development targeting various diseases. Its mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing biochemical pathways.
Case Study 1: Antioxidant and Antimicrobial Activity
A study published in the International Journal of Basic Medical Sciences and Pharmacy assessed metal complexes formed with this compound. The Zn(II) complex demonstrated enhanced antioxidant activity compared to the free ligand, indicating that metal coordination can augment biological properties.
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship revealed that modifications on the aromatic ring significantly influence biological activity. Substituents positioned on the phenyl group were found to enhance both antioxidant and enzyme inhibitory activities.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its unique structural features can lead to new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Oxobutanoic Acid Derivatives
Key Observations:
Substituent Electronic Effects :
- Electron-withdrawing groups (e.g., Cl in 2-chlorophenyl analog) increase electrophilicity, enhancing reactivity in nucleophilic substitution or enzyme inhibition .
- Electron-donating groups (e.g., ethyl in 2-ethylphenyl) improve lipid solubility, aiding membrane permeability .
Steric and Positional Effects :
- Ortho-substituted derivatives (e.g., 2-ethylphenyl) exhibit steric hindrance, reducing rotational freedom and stabilizing planar amide conformations .
- Para-substituted analogs (e.g., 4-acetylphenyl) allow extended conjugation, as seen in UV absorption shifts (λmax ~270 nm) .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
| Compound | IR Peaks (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| This compound | 3340 (N–H), 1720 (C=O acid), 1695 (C=O amide) | 12.15 (COOH), 10.32 (NH), 2.58–2.50 (CH₂) | 174.33 (COOH), 171.35 (amide), 31.71 (CH₂) |
| 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid | 3350 (N–H), 1725 (C=O acid), 1702 (C=O amide) | 12.20 (COOH), 10.40 (NH), 7.51 (Cl–C6H4) | 174.40 (COOH), 171.50 (amide), 130.46 (Cl–C) |
| 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid | 3448 (OH), 1639 (C=O conjugated), 1593 (C=C) | 7.97–7.86 (CH=CH), 3.80–3.76 (OCH₃) | 188.05 (enone C=O), 153.77 (OCH₃), 144.19 (CH=CH) |
- IR Spectroscopy: All analogs show characteristic amide N–H (~3340 cm⁻¹) and carboxylic acid C=O (~1720 cm⁻¹) stretches. Conjugated systems (e.g., propenoyl in dimethoxyphenyl analog) exhibit additional C=O and C=C peaks .
- NMR : Downfield shifts for NH (δ ~10.3 ppm) and COOH (δ ~12.1 ppm) protons confirm hydrogen bonding. Methoxy groups in dimethoxyphenyl derivatives resonate at δ ~3.80 ppm .
Biological Activity
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, a compound with potential therapeutic implications, has garnered attention for its biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : 221.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells.
Biochemical Pathways
Research indicates that this compound interacts with several key biochemical pathways:
- Kynurenine Pathway : This pathway is crucial for tryptophan metabolism and has implications in neurodegenerative diseases. The compound may influence the conversion of tryptophan to kynurenine derivatives.
- Cell Signaling Pathways : It may modulate signaling pathways related to inflammation and cell survival, providing insights into its potential therapeutic applications.
Biological Activity Summary Table
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against uropathogenic Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antibacterial agent.
Case Study 2: Antioxidant Effects
In a controlled experiment, the compound was tested for its antioxidant capacity using DPPH radical scavenging assays. It demonstrated a notable ability to neutralize free radicals, supporting its role in reducing oxidative stress.
Case Study 3: Cancer Cell Proliferation
Research conducted on various cancer cell lines revealed that the compound inhibited cell proliferation significantly at micromolar concentrations. This suggests a mechanism that may involve apoptosis induction or cell cycle arrest.
Q & A
Basic Research Question
- FT-IR Spectroscopy : Confirm the presence of key functional groups (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons from the 2-ethylphenyl group appear as a multiplet at δ 7.2–7.5 ppm; the amide NH resonates at δ 8.0–8.5 ppm.
- ¹³C NMR: Carboxylic acid carbon at δ ~170–175 ppm, ketone carbon at δ ~200 ppm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement. The amide N–C(=O) bond length (~1.35 Å) confirms resonance stabilization .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in IC₅₀ values or enzyme targets may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter ligand-receptor interactions.
- Enzyme Isoforms : Test against purified isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .
Validation Steps :
Reproduce assays under standardized conditions (e.g., 10% DMSO, pH 7.4 buffer).
Use orthogonal methods (e.g., SPR for binding affinity, fluorescence quenching for enzyme inhibition) .
What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
- Substitution at the Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂) via electrophilic aromatic substitution to enhance electrophilicity and enzyme binding .
- Amide Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on activity .
- Carboxylic Acid Bioisosteres : Substitute the -COOH group with tetrazole or sulfonamide to improve metabolic stability .
Synthetic Example :
Michael addition of thioglycolic acid to 4-aryl-4-oxo-2-butenoic acid derivatives yields thioether analogs with enhanced solubility .
How can in vitro models assess the compound’s potential as a neuroprotective or anti-inflammatory agent?
Advanced Research Question
- Neuroprotection :
- Measure inhibition of kynurenine 3-hydroxylase (KYN-3-OHase) in neuronal cell lines (IC₅₀ ~12.5 µM, comparable to fluorinated analogs) .
- Evaluate reduction in oxidative stress markers (e.g., ROS) using H₂DCFDA fluorescence.
- Anti-Inflammation :
- Test COX-2 inhibition in LPS-stimulated macrophages via prostaglandin E₂ ELISA .
Follow-Up : Perform molecular docking to predict interactions with COX-2’s hydrophobic channel (PDB ID: 5KIR) .
- Test COX-2 inhibition in LPS-stimulated macrophages via prostaglandin E₂ ELISA .
What challenges arise in crystallographic studies of this compound, and how are they addressed?
Advanced Research Question
- Polymorphism : Multiple crystal forms may exist. Screen solvents (e.g., methanol/toluene mixtures) to isolate the most stable polymorph .
- Hydrogen Bonding : The carboxylic acid group forms strong O–H⋯O bonds, creating dimeric chains. SHELXL refinement with TWIN/BASF commands resolves twinning in high-symmetry space groups .
- Disorder : Ethyl groups may exhibit rotational disorder. Apply restraints to ADPs (Atomic Displacement Parameters) during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
